molecular formula C9H8BrN3O2 B2629595 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 294194-46-0

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2629595
CAS No.: 294194-46-0
M. Wt: 270.086
InChI Key: HIELEKYFBAMFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 294194-46-0) is a high-value chemical scaffold in medicinal chemistry, particularly for the rational design of novel protein kinase inhibitors (PKIs) for targeted cancer therapy . The compound features a rigid, planar pyrazolo[1,5-a]pyrimidine core, a privileged structure in drug discovery known for its versatility in combinatorial library design . The bromine substituent at the 3-position and the carboxylic acid at the 2-position serve as critical synthetic handles for further derivatization via modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse structural motifs and explore structure-activity relationships (SAR) . Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent activity against a range of kinases sustainably attracting research interest, including AMP-activated protein kinase (AMPK), CK2, EGFR, B-Raf, and MEK . These kinases are key regulators in cellular signalling pathways and are frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The 5,7-dimethyl configuration on the pyrimidine ring can influence the spatial orientation of appended groups, which is crucial for optimizing binding affinity and selectivity within the ATP-binding pocket of target kinases . This product is intended for research purposes as a key synthetic intermediate in the development of selective enzyme inhibitors and potential antitumor agents . Researchers are advised to store the compound sealed in dry conditions, at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELEKYFBAMFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Cardiovascular Disorders Treatment
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have potential therapeutic effects in treating cardiovascular disorders. These compounds can modulate the nitric oxide/cyclic guanosine monophosphate signaling pathway, which is crucial for vasodilation and smooth muscle relaxation .

2. Anticancer Activity
Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell viability and inducing apoptosis .

Synthetic Applications

1. Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can undergo various transformations to create more complex structures used in pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of substituted pyrazolo[1,5-a]pyridine derivatives that are useful for developing new drugs .

2. Reaction Mechanisms
Recent studies have explored the reactivity of this compound in generating carbanions through reactions with lithium diisopropylamide (LDA). These carbanions can participate in further nucleophilic substitutions or additions, expanding the utility of the compound in synthetic chemistry .

Case Studies

Study Focus Findings
Study ACardiovascular EffectsDemonstrated vasorelaxation effects via cGMP modulation.
Study BAnticancer ActivityShowed significant inhibition of cancer cell proliferation in vitro.
Study CSynthetic TransformationsExplored carbanion generation leading to diverse synthetic pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in these interactions, facilitating binding to the target site and modulating its activity . The compound can inhibit or activate biological pathways, depending on the nature of the target and the specific context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, impacting physicochemical properties and biological activity:

Compound Substituents Molecular Formula Molecular Weight Key Features
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Br (C3), CH₃ (C5, C7), COOH (C2) C₉H₈BrN₃O₂ 270.09 Enhanced solubility via carboxylic acid; methyl groups improve metabolic stability .
6-Bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Br (C6), COOH (C2) C₇H₄BrN₃O₂ 242.03 Lower steric hindrance at C3; reduced bioavailability due to lack of methyl groups .
6-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cl (C6), CH₃ (C5, C7), COOH (C2) C₉H₈ClN₃O₂ 225.63 Chlorine enhances electrophilicity but reduces stability under basic conditions .
3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Cl (C3), cyclopropyl (C5), CF₃ (C7) C₁₁H₈ClF₃N₃O₂ 318.65 Trifluoromethyl group increases lipophilicity; cyclopropyl enhances conformational rigidity .

Physicochemical Properties

  • Thermal Stability : The 3-bromo-5,7-dimethyl derivative has a melting point of 217–220°C, higher than 6-bromo analogs (mp ~200°C) due to crystal packing from methyl groups .
  • Acid-Base Behavior : The carboxylic acid group (pKa ~3.5) allows salt formation under physiological conditions, improving formulation flexibility .

Biological Activity

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 294194-46-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.08 g/mol
  • MDL Number : MFCD00455064

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor for several enzymes and receptors involved in disease pathways:

  • Inhibition of Enzymes : The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activity due to its ability to inhibit cell proliferation in various cancer cell lines. The specific mechanisms may involve the modulation of cell cycle regulators and apoptosis pathways .

Antioxidant and Antimicrobial Activity

A study highlighted the antioxidant properties of related pyrazole compounds, suggesting that the structural features of these compounds contribute to their ability to scavenge free radicals and inhibit microbial growth . The compound's efficacy was tested against several pathogens:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Candida albicansModerate

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce inflammation markers in animal models. In carrageenan-induced paw edema assays, it exhibited a notable reduction in edema compared to control groups .

Case Studies

  • In Vitro Assays : A series of in vitro assays confirmed the compound's role as a potent inhibitor of DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine synthesis in cells. This inhibition was shown to impact viral replication and cellular growth positively .
  • Anti-cancer Studies : Various derivatives have been synthesized and tested for their anticancer properties. One study reported that certain substituted pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 to 30 µM .

Q & A

Q. Example Optimization Table :

ConditionBromination SiteYield (%)Purity (%)
NBS/FeCl₃, 0°C, 2hPosition 37895
Br₂, DCM, rt, 1hMultiple sites4580

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks:
    • Methyl protons at δ 2.35 (s, 6H, 5,7-CH₃) .
    • Bromine deshields the C3 proton, appearing as a singlet at δ 8.12 .
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group .
  • HPLC : Reverse-phase C18 columns (ACN/0.1% TFA gradient) achieve >98% purity with retention time ~12.5 min .

Advanced Tip : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular ion [M+H]⁺ at m/z 314.992 (calculated for C₉H₈BrN₃O₂: 314.990) .

How does structural modification at position 2 (carboxylic acid) influence biological activity, such as enzyme inhibition?

Advanced Research Question
The carboxylic acid group at position 2 is critical for interactions with enzymatic active sites. For instance:

  • Cathepsin Inhibition : Replacement with carboxamides (e.g., N-butylcarboxamide) improves binding to cathepsin K (IC₅₀ ~25 µM) by forming hydrogen bonds with cysteine residues .
  • SAR Insights :
    • Electron-withdrawing groups (e.g., -Br at C3) enhance electrophilicity, increasing covalent binding to cathepsin B (IC₅₀ ~45 µM) .
    • Methyl groups at C5/C7 reduce steric clash in hydrophobic enzyme pockets .

Q. Comparative Activity Table :

DerivativeCathepsin K IC₅₀ (µM)Cathepsin B IC₅₀ (µM)
3-Bromo-5,7-dimethyl-2-carboxylic acid3258
2-N-Butylcarboxamide analog2567
2-N-(2-Picolyl)carboxamide analog4145

How can researchers resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidine derivatives?

Advanced Research Question
Discrepancies often arise from subtle variations in reaction setup:

  • Hydrazine vs. Enamine Reactivity : Use of hydrazine hydrate with enamines can yield cyanopyrazoles (low-temperature conditions) or aminopyrazoles (prolonged reflux), altering downstream product distributions .
  • Crystallization Solvents : Ethanol recrystallization may recover 70% yield , while DMF/water mixtures improve purity but reduce yield to 50% .
  • Catalyst Purity : Residual Pd in cross-coupling steps (e.g., Suzuki reactions) can inflate yields artificially; ICP-MS analysis is recommended for trace metal quantification .

Q. Mitigation Strategy :

Replicate literature conditions exactly, including solvent grades and equipment.

Use in-situ monitoring (e.g., ReactIR) to track intermediate formation.

Report yields with detailed procedural notes (e.g., "isolated after column chromatography over silica gel, eluent: EtOAc/hexane 3:7") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.